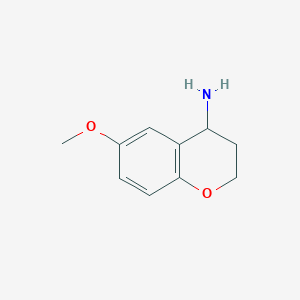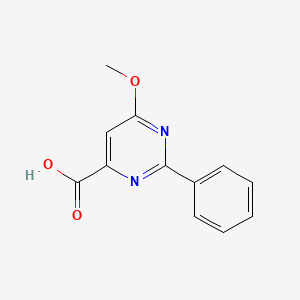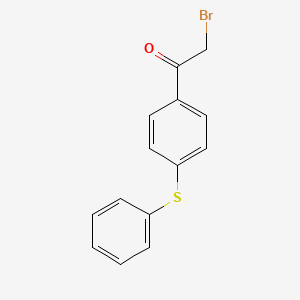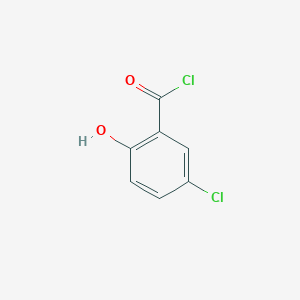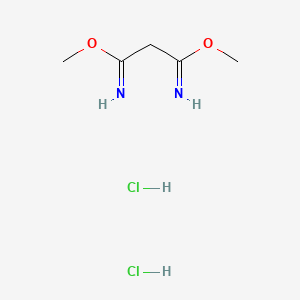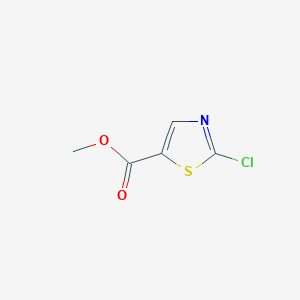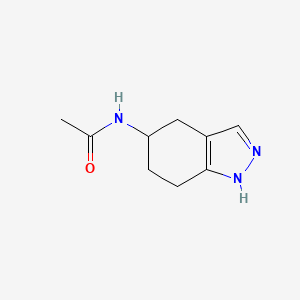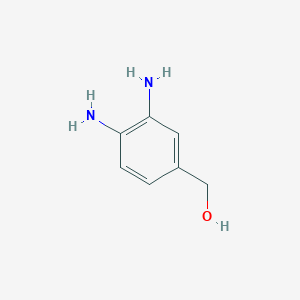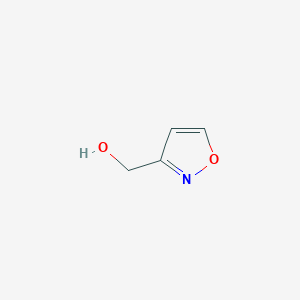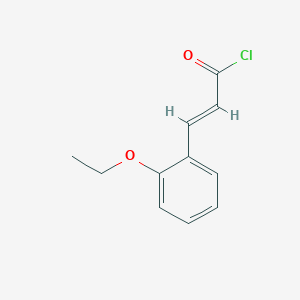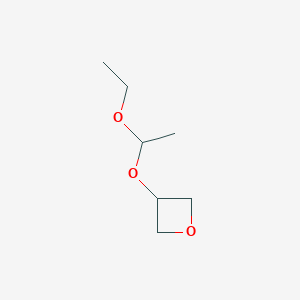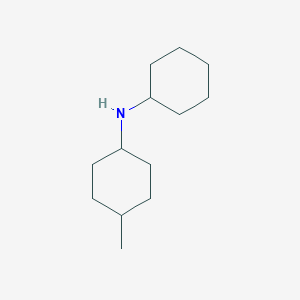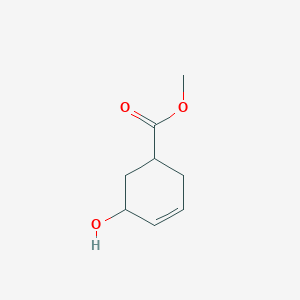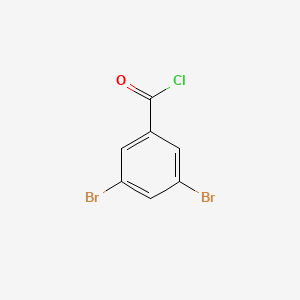![molecular formula C15H13BrO2 B1315464 1-[2-(Benzyloxy)-5-bromophenyl]ethanone CAS No. 69822-20-4](/img/structure/B1315464.png)
1-[2-(Benzyloxy)-5-bromophenyl]ethanone
概要
説明
1-[2-(Benzyloxy)-5-bromophenyl]ethanone is a chemical compound with the molecular formula C16H15BrO3 . It has an average mass of 335.193 Da and a monoisotopic mass of 334.020447 Da .
Molecular Structure Analysis
The molecular structure of 1-[2-(Benzyloxy)-5-bromophenyl]ethanone consists of a benzene ring attached to an ethanone group, with a benzyloxy group and a bromine atom also attached to the benzene ring .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm^3, a boiling point of 460.5±45.0 °C at 760 mmHg, and a flash point of 232.3±28.7 °C . It has a vapour pressure of 0.0±1.1 mmHg at 25°C and an enthalpy of vaporization of 72.1±3.0 kJ/mol .科学的研究の応用
Hydrogen-Bonding Patterns in Enaminones
1-[2-(Benzyloxy)-5-bromophenyl]ethanone analogues, like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, are characterized by unique hydrogen-bonding patterns. These patterns involve bifurcated intra- and intermolecular hydrogen bonds between secondary amine and carbonyl groups, forming hydrogen-bonded rings and centrosymmetric dimers. They also exhibit weak C-H...Br interactions, contributing to the stabilization of crystal structures (Balderson et al., 2007).
Chemical Synthesis and Protective Group Application
The synthesis of compounds like 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, closely related to 1-[2-(Benzyloxy)-5-bromophenyl]ethanone, has been achieved through halogen-exchange reactions. These synthesized compounds are effective chemical protective groups, demonstrating their utility in complex chemical synthesis (Li Hong-xia, 2007).
Medicinal Chemistry Applications
Research into benzyl phenyl ketone derivatives, which include 1-[2-(Benzyloxy)-5-bromophenyl]ethanone, has uncovered their potential as 5-hLOX inhibitors. Certain derivatives exhibit potent and selective inhibitory activities, suggesting therapeutic applications in diseases involving lipoxygenases. These compounds also display antioxidant and antibacterial properties, further underscoring their potential in medicinal chemistry (Vásquez-Martínez et al., 2019).
Photolytic Phenomena in Chemical Reactions
Investigations into the photolytic behavior of substances like 1-[2-(Benzyloxy)-5-bromophenyl]ethanone have shown no significant photolytic phenomena, whether in hydrogen-donated solvents like methanol or in nonpolar solvents such as benzene. This indicates stability under various solvent conditions, which is crucial for specific chemical processes (Li Hong-xia, 2007).
Structure and Reactivity Studies
Studiesinvolving compounds similar to 1-[2-(Benzyloxy)-5-bromophenyl]ethanone have explored their crystal structures and reactivity. For example, the crystal structure analysis of Nˊ-[(E)-1-(5-Bromo-2-Hydroxyphenyl)ethylidene]benzohy-drazide, a structurally related compound, revealed a monoclinic crystal system with specific cell data. These studies are vital for understanding the molecular interactions and potential applications in crystallography and material sciences (Zheng Chang-zheng, 2011).
In Silico Analysis and Biological Activity
In-depth structural analysis, including FT-IR, vibrational assignments, and molecular docking studies, have been conducted on compounds structurally akin to 1-[2-(Benzyloxy)-5-bromophenyl]ethanone. This research provides insights into their molecular structure and potential biological activities, underscoring the significance of these compounds in drug discovery and development (Y. Mary et al., 2015).
Anti-inflammatory Properties
Compounds like 1-[2-(Benzyloxy)-5-bromophenyl]ethanone have been studied for their anti-inflammatory activities. Research involving phenyl dimer compounds, which share structural similarities, indicates potential therapeutic applications in treating inflammation-related conditions (V. Singh et al., 2020).
Safety And Hazards
The safety data sheet for 1-[2-(Benzyloxy)-5-bromophenyl]ethanone suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment . In case of accidental release, it is recommended to avoid breathing mist, gas or vapours, ensure adequate ventilation, and evacuate personnel to safe areas .
特性
IUPAC Name |
1-(5-bromo-2-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-11(17)14-9-13(16)7-8-15(14)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWRALKIRNASMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497350 | |
| Record name | 1-[2-(Benzyloxy)-5-bromophenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Benzyloxy)-5-bromophenyl]ethanone | |
CAS RN |
69822-20-4 | |
| Record name | 1-[2-(Benzyloxy)-5-bromophenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

